molecular formula C13H10FNO B132669 2-Amino-4'-fluorobenzophenone CAS No. 3800-06-4

2-Amino-4'-fluorobenzophenone

Cat. No.: B132669
CAS No.: 3800-06-4
M. Wt: 215.22 g/mol
InChI Key: FFFXIQFESQNINT-UHFFFAOYSA-N
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Description

2-Amino-4'-fluorobenzophenone (CAS: 3800-06-4) is a fluorinated benzophenone derivative with the molecular formula C₁₃H₁₀FNO and a molecular weight of 215.23 g/mol . It is characterized by an amino group at the 2-position and a fluorine atom at the 4'-position of the benzophenone scaffold.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4’-fluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

2-Amino-4'-fluorobenzophenone serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-cholesterol medications like ITAVASTATIN. Its structure allows it to participate in reactions that form critical drug components .

Biochemical Studies

This compound is utilized in biochemical assays and studies involving enzyme interactions. Its ability to act as an electrophilic reagent enables it to form stable adducts with biological molecules, which can be leveraged for therapeutic applications . Research has indicated its potential role in targeting specific enzymes, such as COX-2, which is relevant for developing radiotracers for imaging purposes .

Agrochemical Applications

In agrochemistry, this compound is explored for its potential use in synthesizing herbicides and pesticides. Its unique properties allow for modifications that enhance the efficacy of agrochemical formulations.

Case Study 1: COX-2 Inhibitor Development

A study highlighted the use of this compound derivatives in developing COX-2 selective inhibitors. These compounds were tested for their ability to inhibit COX-2 activity, with varying degrees of success noted in preclinical trials. This research underscores the compound's importance in medicinal chemistry and its application in designing targeted therapies .

Case Study 2: Synthetic Routes Optimization

Research focused on optimizing synthetic routes for producing this compound has demonstrated improvements in yield and purity through modified reaction conditions. This optimization is crucial for scaling up production for commercial applications .

Mechanism of Action

The mechanism of action of 2-Amino-4’-fluorobenzophenone involves its interaction with molecular targets such as nucleic acids and proteins. The compound’s fluorescent properties allow it to bind to DNA and RNA, making it useful in biochemical assays. The presence of the amino and fluorine groups enhances its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzophenone Derivatives

2-Amino-4'-bromobenzophenone (CAS: N/A)
  • Structure : Bromine replaces fluorine at the 4'-position.
  • Properties : Yellow crystalline solid with solubility in alcohols, ethers, and chlorinated hydrocarbons .
2-Amino-4'-chlorobenzophenone (CAS: 2894-51-1)
  • Structure : Chlorine at the 4'-position.
  • Applications : Used in biochemical kits (e.g., hydrogen ATPase activity assays) .
  • Comparison : Chlorine’s intermediate electronegativity and size may result in distinct hydrogen-bonding capabilities and metabolic stability compared to the fluoro analog .

Table 1: Physicochemical and Functional Comparison of Halogenated Benzophenones

Compound Molecular Weight (g/mol) Halogen Key Applications Notable Properties
2-Amino-4'-fluorobenzophenone 215.23 F Pharmaceutical intermediate, probe High purity (>98%), fluorescent
2-Amino-4'-chlorobenzophenone 245.68 Cl Biochemical assays Chemical purity >98%
2-Amino-4'-bromobenzophenone N/A Br Industrial synthesis Soluble in polar solvents

Fluorinated Aromatic Amines and Pyrimidines

5-Fluoro-2-amino-4,6-dichloropyrimidine (CAS: N/A)
  • Structure: Fluorine at the 5-position, amino and chlorine groups at 2,4,6-positions.
  • Biological Activity: Exhibits potent nitric oxide (NO) inhibition (IC₅₀ = 2 μM), outperforming non-fluorinated analogs .
  • Relevance : Highlights fluorine’s role in enhancing bioactivity, likely due to its electronegativity improving binding affinity .
2-Amino-4-fluorophenol (CAS: 399-97-3)
  • Structure: Fluorine at the 4-position, amino and hydroxyl groups.
  • Applications : Building block for APIs and fluorescent dyes; forms metal-coordinated complexes .
  • Comparison: Demonstrates fluorine’s versatility in facilitating diverse chemical modifications, paralleling this compound’s utility in probe development .

Electronic and Reactivity Comparisons

  • Charge Distribution: In co-crystal studies (), the charge on aromatic nitrogen influences salt vs. co-crystal formation. For example, 2-aminopyridine (-287 kJ/mol charge) forms salts, while 2-amino-4,6-dimethylpyrimidine (same charge) forms co-crystals, underscoring the role of steric and electronic factors .
  • Fluorine’s Impact: The electron-withdrawing nature of fluorine likely stabilizes the benzophenone’s carbonyl group, enhancing its hydrogen-bonding capacity and suitability as a biochemical probe .

Biological Activity

2-Amino-4'-fluorobenzophenone (CAS No. 3800-06-4) is a chemical compound that belongs to the benzophenone family. It has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry. This article explores the biological activity of this compound, focusing on its synthesis, biological properties, and relevant case studies.

PropertyDetails
Molecular FormulaC13H10FNO
Molecular Weight215.22 g/mol
SolubilityDMSO: 25 mg/mL (116.16 mM)
Storage ConditionsPowder: -20°C for 3 years; In solvent: -80°C for 1 year

Synthesis

The synthesis of this compound typically involves several chemical reactions, including Friedel-Crafts acylation and Hofmann degradation. A notable method includes using phthalic anhydride and fluorobenzene as starting materials, achieving a total yield of over 78.6% . This compound serves as an intermediate in the production of various pharmaceuticals, including anti-cholesterol medications like ITAVASTATIN .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this compound effectively inhibited the growth of human breast cancer cells by inducing apoptosis via mitochondrial pathways .

Fluorescent Probes in Biochemical Studies

This compound has been utilized as a fluorescent probe for detecting DNA and RNA, showcasing its versatility in biochemical applications. Its ability to intercalate with nucleic acids allows for enhanced sensitivity in assays, making it a valuable tool in molecular biology research .

Toxicological Profile

The toxicological assessment of this compound indicates that it does not exhibit chronic adverse effects based on animal model studies. It is not classified as an endocrine disruptor, nor does it show significant mutagenic or carcinogenic properties . However, acute exposure may lead to skin irritation or respiratory sensitization, necessitating caution during handling .

Case Studies and Research Findings

  • Anticancer Activity : A study published in Molecular Cancer Therapeutics highlighted the compound's ability to inhibit tumor growth in vivo models. The mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation .
  • Biochemical Applications : Research conducted by ZellBio GmbH demonstrated the effectiveness of this compound as a fluorescent probe in detecting RNA sequences, which could have implications for diagnostics and therapeutic monitoring .
  • Toxicological Assessments : An extensive review published in Environmental Toxicology assessed the safety profile of various benzophenone derivatives, including this compound. The findings confirmed its low toxicity and lack of significant environmental hazards .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-amino-4'-fluorobenzophenone, and how can reaction yields be optimized?

  • The compound is synthesized via Friedel-Crafts acylation or Ullmann coupling, with fluorinated benzoyl chloride and aniline derivatives as precursors. Key optimization parameters include catalyst selection (e.g., AlCl₃ for acylation ), solvent polarity (e.g., dichloromethane vs. DMF), and temperature control (60–100°C). Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >98% purity .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Characterization employs:

  • NMR : 1^1H and 13^13C NMR to verify fluorine substitution at the 4'-position and amine group at the 2-position .
  • Mass Spectrometry : ESI-MS (m/z 215.23 for [M+H]⁺) confirms molecular weight .
  • HPLC : Retention time analysis with C18 columns (acetonitrile/water mobile phase) validates purity .

Q. What role does this compound play in biochemical assays, and how is its performance validated?

  • It serves as a fluorescent probe for nucleic acid detection (DNA/RNA) due to its π-conjugated system. Validation includes:

  • Fluorescence Quenching Assays : Measure intensity changes upon binding to DNA/RNA .
  • Specificity Tests : Compare signals in the presence of non-target biomolecules (e.g., proteins, lipids) .

Advanced Research Questions

Q. How does this compound function as an intermediate in kinase inhibitor development?

  • It is a precursor for FGFR1 (fibroblast growth factor receptor 1) inhibitors. The fluorine atom enhances binding affinity to kinase ATP pockets, while the benzophenone scaffold allows structural diversification. Researchers optimize substituents via Suzuki-Miyaura cross-coupling to improve selectivity .

Q. What methodologies are used to analyze its bioactivity in immune response modulation?

  • Nitric Oxide (NO) Inhibition Assays :

  • Treat murine peritoneal macrophages with LPS/IFN-γ to induce NO production.
  • Measure IC₅₀ values (e.g., 2 μM for fluorinated analogs) using Griess reagent .
  • Compare with non-fluorinated analogs to assess fluorine’s role in activity .

Q. How are spectral properties (e.g., fluorescence quantum yield) quantified, and what factors influence them?

  • Fluorescence Spectroscopy : Determine quantum yield using integrated sphere methods with rhodamine B as a reference.
  • Solvent Effects : Polar solvents (e.g., ethanol) enhance emission intensity via stabilization of excited states .

Q. What kinetic studies are critical for understanding its reactivity in multi-step syntheses?

  • Reaction Monitoring : Use in situ IR or HPLC to track intermediate formation (e.g., during amide coupling).
  • Isotope Labeling : 19^{19}F NMR to study fluorine’s electronic effects on reaction rates .

Q. How do structural modifications (e.g., halogen substitution) impact its pharmacological profile?

  • Comparative SAR Studies : Replace fluorine with chlorine or bromine to assess:

  • Lipophilicity (logP via shake-flask method).
  • Binding Affinity (surface plasmon resonance for target proteins) .

Q. What strategies mitigate stability issues (e.g., photodegradation) during storage?

  • Light Sensitivity Tests : Expose to UV light (254 nm) and monitor degradation via HPLC.
  • Storage Recommendations : Amber vials at –20°C under inert gas (N₂) to prevent oxidation .

Q. How are regioselectivity challenges addressed in its functionalization (e.g., amination or halogenation)?

  • Directing Group Strategies : Use ortho-amine to guide electrophilic substitution at the 4'-position.
  • Computational Modeling : DFT calculations predict reactive sites and transition states .

Properties

IUPAC Name

(2-aminophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFXIQFESQNINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431574
Record name 2-amino-4'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3800-06-4
Record name 2′-Amino-4-fluorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3800-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-4'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of (16) (42.6 g, 0.2 mol) in 750 ml of dry tetrahydrofuran (THF) and 20 ml of triethylamine is added 5% palladium on charcoal (6 g). The vigorously stirred suspension is flushed with hydrogen gas and stirred at room temperature under a hydrogen atmosphere until absorption of hydrogen ceases (approximately 90-90% of the molar amount; 8-10 hours). The catalyst is removed by filtration through a bed of celite, and the solvent is removed under reduced pressure. The product (16) is recrystallized from toluene.
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20 mL
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6 g
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Synthesis routes and methods II

Procedure details

30 g of 2-amino-4′-fluorobenzophenone methanesulfonate was added to 150 g of o-dichlorobenzene, the resulting mixture was heated at 80° C. Then, the reaction solution was made alkaline with 25% aqueous solution of sodium hydroxide. The reaction solution was separated into phases at the same temperature and washed with 5% brine solution. The organic phase was dried over anhydrous magnesium sulfate, and filtered at 80° C. The filtrate was gradually cooled, stirred at 0 to 5° C. for 4 hours, filtered and washed with a small amount of toluene. After drying, 19 g of 2-amino-4′-fluorobenzophenone was obtained.
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Synthesis routes and methods III

Procedure details

A solution of 4-bromofluorobenzene (1 eq.) in THF was cooled to −78° C. under nitrogen and treated with tert-butyllithium (2.05 eq., 1.6 M solution in pentane) at a rate of 40 ml/h. The internal temperature did not rise above −74° C. The orange solution was stirred at −78° C. for 30 minutes prior to the addition of anthranilonitrile (0.6 eq.) as a solution in THF. The reaction was warmed to 0° C. and stirred for 2 hours. 3N HCl was added to the mixture and stirring continued for 30 minutes. The reaction was diluted with ethyl acetate and the layers were separated. The aqueous layer was back-extracted thrice with ethyl acetate. The combined extracts were washed with brine, dried over Na2SO4, filtered, and concentrated. The residue was purified via HPLC eluting with 93:7 hexanes/ethyl acetate.
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Synthesis routes and methods IV

Procedure details

A dry 500 ml 3-neck flask fitted with a reflux condenser and an addition funnel was charged with Mg turnings (2.80 gm, 0.115 mol) and dry Et2O (35 ml). A solution of 1-bromo- 4-fluorobenzene (18.5 gm, 0.106 mol) in Et2O (20 ml) was added to the addition funnel and approximately 15% of this solution was added to the Mg/Et2O mixture. Once the exothermic reaction had begun (ultrasound was required), the aryl bromide solution was added at such a rate as to maintain a gentle reflux. After the addition was complete, the mixture was refluxed for an additional 30 minutes, then cooled to 0° C. Dropwise addition of a solution of 2-aminobenzonitrile (5.00 gm, 0.042 mol) in dry Et2O (20 ml) over a 10 minute period resulted in the formation of a thick yellow slurry. The resulting mixture was warmed to room temperature and stirred overnight. The solution was then cooled to 0° C. and cautiously quenched with 10% HCl (50 ml). After stirring for 5 minutes, the solution was made basic with 10% NaOH (70 ml) and the aqueous layer was extracted three times with Et2O. The combined Et2O layers were pooled, washed with brine, dried (Na2SO4), filtered and stripped to yield an orange oil. The oil was chromatographed (Flash, Merck SiO2, 25% EtOAc in hexane) to give impure 2-aminophenyl 4-fluorophenyl methanone (~1 gm) and the corresponding impure imine (~5.8 gm, Rf 0.28 in 30% EtOAc in hexane). The imine was stirred with 10% HCl (100 ml) and silica gel (750 mg) for 45 minutes. The mixture was then basicified with NaOH pellets (14 gm) and the aqueous layer was extracted twice with Et2O. The combined Et2O layers were washed with brine, dried (Na2SO4), filtered and stripped to yield a solid. This solid was pooled with impure 2-aminophenyl 4-fluorophenyl methanone from above and recrystallized in hot EtOH/H2O to give analytically pure 2-aminophenyl 4-fluorophenyl methanone as yellow crystals (3.28 gm, 36%).
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Mg
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2.8 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-4'-fluorobenzophenone
2-Amino-4'-fluorobenzophenone
2-Amino-4'-fluorobenzophenone
2-Amino-4'-fluorobenzophenone
2-Amino-4'-fluorobenzophenone
2-Amino-4'-fluorobenzophenone

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